molecular formula C13H18ClN3O4S2 B1669512 Cyclopenthiazide CAS No. 742-20-1

Cyclopenthiazide

Cat. No. B1669512
CAS RN: 742-20-1
M. Wt: 379.9 g/mol
InChI Key: BKYKPTRYDKTTJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopenthiazide is synthesized through a series of chemical reactions involving the formation of a benzothiadiazine ring system. The synthesis typically starts with the reaction of a sulfonamide with a chlorinated aromatic compound, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like sodium hydride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopenthiazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .

Scientific Research Applications

Cyclopenthiazide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cyclopenthiazide

This compound is unique due to its high potency and effectiveness at low doses. It has a favorable metabolic profile, making it suitable for long-term use in managing hypertension . Additionally, its positive allosteric modulation effect on AMPA-A receptors distinguishes it from other thiazide diuretics .

properties

IUPAC Name

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYKPTRYDKTTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022868
Record name Cyclopenthiazide
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Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

742-20-1, 96783-05-0, 96783-06-1
Record name Cyclopenthiazide
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Record name CYCLOPENTHIAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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